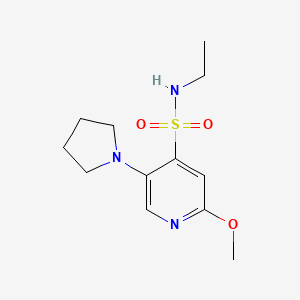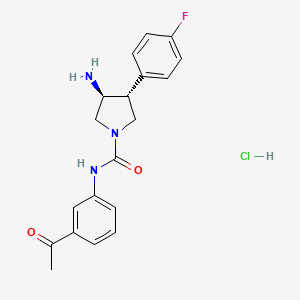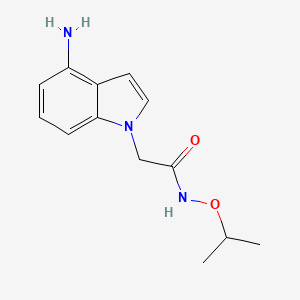![molecular formula C16H23N5O2S B7434852 N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and involved in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and edema.
Wirkmechanismus
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide activates TRPV4 channels by binding to a specific site on the channel protein, leading to the opening of the channel pore and influx of cations, such as calcium and sodium. The activation of TRPV4 channels by N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can trigger various downstream signaling pathways, such as the activation of calcium-dependent enzymes and ion channels, the release of neurotransmitters and cytokines, and the modulation of gene expression.
Biochemical and Physiological Effects
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been shown to induce a range of biochemical and physiological effects in various cell types and tissues. For example, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can induce calcium influx and depolarization in neurons, leading to the release of neurotransmitters and the modulation of synaptic transmission. N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can also induce the release of cytokines and chemokines in immune cells, leading to the modulation of immune responses. Moreover, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can induce vasodilation and increase vascular permeability in endothelial cells, leading to the modulation of blood flow and edema formation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV4 channels, allowing for specific activation of TRPV4 channels without affecting other ion channels or receptors. Another advantage is its well-established synthesis method and pharmacological profile, allowing for reproducible and reliable results. However, one limitation is its potential off-target effects and toxicity at high concentrations, requiring careful dose selection and control. Another limitation is its potential species and tissue-specific effects, requiring careful consideration of experimental conditions and interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and TRPV4 channels. One direction is the development of novel TRPV4 channel modulators with improved pharmacological properties and therapeutic potential. Another direction is the investigation of the roles of TRPV4 channels in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the activation and modulation of TRPV4 channels by N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and other ligands can provide insights into the structure-function relationships of TRPV4 channels and facilitate the rational design of novel modulators.
Synthesemethoden
The synthesis of N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide involves several steps, including the preparation of the key intermediate 1-(5-pyrrol-1-ylpyrazin-2-yl)piperidine, followed by the coupling with propane-1-sulfonyl chloride and subsequent deprotection. The final product is obtained in high purity and yield, suitable for further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been widely used as a research tool to investigate the physiological and pathological roles of TRPV4 channels. It has been shown to activate TRPV4 channels in various cell types, including neurons, endothelial cells, and immune cells. N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been used to study the involvement of TRPV4 channels in various physiological processes, such as osmoregulation, mechanotransduction, and thermoregulation. Moreover, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been used to investigate the pathological roles of TRPV4 channels in various diseases, such as pain, inflammation, and edema.
Eigenschaften
IUPAC Name |
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-2-11-24(22,23)19-14-5-9-21(10-6-14)16-13-17-15(12-18-16)20-7-3-4-8-20/h3-4,7-8,12-14,19H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQTIRHDSDHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C2=NC=C(N=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)

![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)